- Preparation of antimicrobial chloroxoquinoline derivatives, China, , ,
Cas no 956268-33-0 (7-Bromoquinolin-4(1H)-one)
7-Bromoquinolin-4(1H)-one structure
Product Name:7-Bromoquinolin-4(1H)-one
Numéro CAS:956268-33-0
Le MF:C9H6BrNO
Mégawatts:224.054041385651
MDL:MFCD19703293
CID:1039675
Update Time:2025-11-02
7-Bromoquinolin-4(1H)-one Propriétés chimiques et physiques
Nom et identifiant
-
- 7-Bromoquinolin-4(1H)-one
- 7-Bromo-4(1H)-quinolinone (ACI)
-
- MDL: MFCD19703293
- Piscine à noyau: 1S/C9H6BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12)
- La clé Inchi: GGCBEWNXEGDQAP-UHFFFAOYSA-N
- Sourire: O=C1C2C(=CC(=CC=2)Br)NC=C1
7-Bromoquinolin-4(1H)-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM327657-1g |
7-bromo-1H-quinolin-4-one |
956268-33-0 | 95%+ | 1g |
$66 | 2021-08-18 | |
| Chemenu | CM327657-5g |
7-bromo-1H-quinolin-4-one |
956268-33-0 | 95%+ | 5g |
$198 | 2021-08-18 | |
| Chemenu | CM327657-10g |
7-bromo-1H-quinolin-4-one |
956268-33-0 | 95%+ | 10g |
$297 | 2021-08-18 | |
| Chemenu | CM327657-25g |
7-bromo-1H-quinolin-4-one |
956268-33-0 | 95%+ | 25g |
$580 | 2021-08-18 | |
| TRC | B807910-50mg |
7-Bromoquinolin-4(1H)-one |
956268-33-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B807910-100mg |
7-Bromoquinolin-4(1H)-one |
956268-33-0 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B807910-500mg |
7-Bromoquinolin-4(1H)-one |
956268-33-0 | 500mg |
$ 115.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AA840-1g |
7-Bromoquinolin-4(1H)-one |
956268-33-0 | 97% | 1g |
723.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AA840-50mg |
7-Bromoquinolin-4(1H)-one |
956268-33-0 | 97% | 50mg |
113.0CNY | 2021-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AA840-250mg |
7-Bromoquinolin-4(1H)-one |
956268-33-0 | 97% | 250mg |
409CNY | 2021-05-07 |
7-Bromoquinolin-4(1H)-one Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Diphenyl ether ; 30 min, rt → reflux
Référence
Méthode de production 2
Conditions de réaction
Référence
- Synthesis of heterocyclic immunomodulator conjugates interacting with Toll-like receptors, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Solvents: Diphenyl ether ; 1 h, reflux
Référence
- Preparation of bicyclic arylamines as apoptosis signal-regulating kinase 1 (ASK1) inhibitor, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Solvents: Diphenyl ether ; 1 h, rt → reflux
Référence
- Protozoan parasite growth inhibitors discovered by cross-screening yield potent scaffolds for lead discovery, Journal of Medicinal Chemistry, 2015, 58(14), 5522-5537
Méthode de production 5
Conditions de réaction
1.1 Solvents: Diphenyl ether ; 30 min, rt → reflux
Référence
- Preparation of chloroxoquinoline derivatives as antitumor agents, China, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Methyldicyclohexylamine , Trimethylsilyl triflate Solvents: Dichloromethane ; 2 h, 0 °C → rt
Référence
- Co(III)-Catalyzed Enaminone-Directed C-H Amidation for Quinolone Synthesis, Organic Letters, 2017, 19(9), 2418-2421
Méthode de production 7
Conditions de réaction
1.1 Solvents: Diphenyl ether ; reflux
Référence
- Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents, European Journal of Medicinal Chemistry, 2019, 178, 154-167
Méthode de production 8
Conditions de réaction
Référence
- Preparation of bicyclic heteroaromatic compounds as inhibitors of type 1 methionyl-tRNA synthetase and methods of using them, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Solvents: Diphenyl ether ; 1 h, reflux
Référence
- Synthesis of novel halogenated 4(1H)-quinolones by thermolysis of arylaminomethylene-1,3-dioxane-4,6-diones, Synthesis, 2009, (1), 69-78
Méthode de production 10
Conditions de réaction
1.1 900 s, 0.2 mm Hg, 300 °C
Référence
- Gas-phase pyrolysis in organic synthesis: rapid green synthesis of 4-quinolinones, Synlett, 2007, (14), 2205-2208
7-Bromoquinolin-4(1H)-one Raw materials
- 7-Bromo-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester
- 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- N-[5-Bromo-2-[(2E)-3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl]propanamide
- 1,3-Dioxane-4,6-dione, 5-[[(3-bromophenyl)amino]methylene]-2,2-dimethyl-
7-Bromoquinolin-4(1H)-one Preparation Products
7-Bromoquinolin-4(1H)-one Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:956268-33-0)7-Bromoquinolin-4(1H)-one
Numéro de commande:A1198454
État des stocks:in Stock
Quantité:5g/10g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 02:37
Prix ($):256.0/485.0
Courriel:sales@amadischem.com
7-Bromoquinolin-4(1H)-one Littérature connexe
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
956268-33-0 (7-Bromoquinolin-4(1H)-one) Produits connexes
- 123420-09-7(2-Amino-6-bromo-4-quinolinol)
- 611-36-9(quinolin-4-ol)
- 145369-94-4(6-Bromoquinolin-4-ol)
- 57798-00-2(8-Bromoquinolin-4(1H)-one)
- 23432-40-8(6-Methylquinolin-4-ol)
- 23096-83-5(8-Ethyl-4-hydroxyquinoline)
- 97545-52-3(6-methyl-1,4-dihydroquinolin-4-one)
- 723283-89-4(5-Bromoquinolin-4-ol)
- 23432-44-2(4-Hydroxy-8-methylquinoline)
- 529-37-3(Quinolin-4(1H)-one)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:956268-33-0)7-Bromoquinolin-4(1H)-one
Pureté:99%/99%
Quantité:5g/10g
Prix ($):256.0/485.0